molecular formula C7H3F13O3S B8564402 2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate CAS No. 66959-14-6

2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate

Cat. No. B8564402
CAS RN: 66959-14-6
M. Wt: 414.14 g/mol
InChI Key: ATMKLIOVAVUSDM-UHFFFAOYSA-N
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Patent
US07988877B2

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (202 g, 1.52 mol, obtained from Sinochem Corp.), 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (465 g, 1.52 mol, obtained from 3M Company) and water (500 g) were combined in a 3-liter, 3-necked round bottom flask. The flask was equipped with a magnetic stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight, 211.5 g, 1.7 mol, obtained from Aldrich Chemical Co., Milwaukee, Wis.) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase. Unreacted 2,2,3,3-tetrafluoropropan-1-ol and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride were removed from the liquid fluorochemical product phase by atmospheric distillation.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
211.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].[F:9][C:10]([F:25])([S:21](F)(=[O:23])=[O:22])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14].[OH-].[K+]>O>[F:25][C:10]([F:9])([S:21]([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])(=[O:23])=[O:22])[C:11]([F:19])([F:20])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14] |f:2.3|

Inputs

Step One
Name
Quantity
202 g
Type
reactant
Smiles
FC(CO)(C(F)F)F
Step Two
Name
Quantity
465 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Three
Name
Quantity
211.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a magnetic stirrer, cold water condenser
CUSTOM
Type
CUSTOM
Details
did not exceed 35° C
FILTRATION
Type
FILTRATION
Details
Precipitated salts were then filtered from the mixture
CUSTOM
Type
CUSTOM
Details
the lower liquid fluorochemical product phase was separated from the upper aqueous phase
CUSTOM
Type
CUSTOM
Details
were removed from the liquid fluorochemical product phase by atmospheric distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OCC(C(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.